molecular formula C10H16O B025694 (1R-(1alpha,2beta,4beta,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane CAS No. 19894-99-6

(1R-(1alpha,2beta,4beta,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane

Cat. No. B025694
CAS RN: 19894-99-6
M. Wt: 152.23 g/mol
InChI Key: NQFUSWIGRKFAHK-BDNRQGISSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

NMR Spectroscopy and Structural Analysis

  • The structure of related compounds has been studied using NMR techniques. This includes complete NMR assignments obtained using various techniques like DEPT, H-H COSY, and HMBC heteronuclear correlation techniques (Lin et al., 2010).

Crystal and Molecular Structure Studies

  • Crystal and molecular structures of diastereoisomers of similar compounds have been determined using X-ray diffraction analysis. This includes studying the geometric figures of the bicyclic skeletons and the positioning of certain groups in these structures (Liu, Zhuo, & Chen, 1995).

Asymmetric Synthesis

  • Derivatives of related compounds have been prepared via asymmetric reactions, leading to the formation of compounds with a newly formed chiral phosphorus atom (Ru-yu & Li-jian, 1992).

Microbial Transformation and Derivative Synthesis

  • Microbial transformation of certain compounds has been studied, focusing on the rearrangement and formation of new derivatives through enzymatic processes. This includes the synthesis of new compounds with modified skeletons and stereochemistry (García-Granados, Gutiérrez, Martínez, & Rivas, 2005).

Photochemical and Catalytic Studies

  • Photorearrangement studies have been conducted on similar compounds, leading to the formation of new derivatives. This includes experiments with high-pressure mercury lamps and observations of intermediate ketenes (Mori, Kasai, & Takeshita, 1988).

Enzymatic Hydroxylation Studies

  • Studies on enzymatic hydroxylation at primary carbon atoms have been conducted, focusing on the orientation of hydroxylation and isotope effects (Caspi, Shapiro, & Piper, 1981).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful, and I encourage you to consult a chemistry textbook or a reliable online resource for more specific information. Please note that handling chemical substances should always be done with appropriate safety measures and under the supervision of a trained professional.


properties

IUPAC Name

(1R,2R,4S,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3/t6-,7-,8+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFUSWIGRKFAHK-BDNRQGISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C3(C(C2)O3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]3C[C@@H](C3(C)C)C[C@@H]1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701036142
Record name (-)-alpha-Pinene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R-(1alpha,2beta,4beta,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane

CAS RN

19894-99-6
Record name (1R,2R,4S,6R)-2,7,7-Trimethyl-3-oxatricyclo[4.1.1.02,4]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19894-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R-(1alpha,2beta,4beta,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019894996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-alpha-Pinene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,2β,4β,6α)]-2,2,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R-(1alpha,2beta,4beta,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane
Reactant of Route 2
(1R-(1alpha,2beta,4beta,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane
Reactant of Route 3
Reactant of Route 3
(1R-(1alpha,2beta,4beta,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane
Reactant of Route 4
(1R-(1alpha,2beta,4beta,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane
Reactant of Route 5
(1R-(1alpha,2beta,4beta,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane
Reactant of Route 6
(1R-(1alpha,2beta,4beta,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane

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